molecular formula C22H21NO2 B5702133 N-(2-methoxybenzyl)-2,2-diphenylacetamide

N-(2-methoxybenzyl)-2,2-diphenylacetamide

Cat. No. B5702133
M. Wt: 331.4 g/mol
InChI Key: FVNAUHWJLODSEC-UHFFFAOYSA-N
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Description

NBOMe compounds are a group of potent serotonin 5-HT2A receptor agonist hallucinogens . They are synthetic phenethylamine derivatives and have been associated with severe adverse reactions including deaths .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.


Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.


Chemical Reactions Analysis

NBOMe drugs undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .

Scientific Research Applications

Psychedelic Research

“N-(2-methoxybenzyl)-2,2-diphenylacetamide” is a part of a new series of compounds known as NBOMe-drugs . These drugs have been modified from mescaline derivative (2C phenethylamines) drugs by the introduction of a N-2-methoxybenzyl group . They are recognized for their potent psychedelic effects .

Neurotoxicity Studies

NBOMe drugs, including “N-(2-methoxybenzyl)-2,2-diphenylacetamide”, are used in neurotoxicity studies . These drugs exhibit concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures . The NBOMe drugs present higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity .

In Vitro Toxicity Profile

The in vitro toxicity profile of NBOMe drugs, including “N-(2-methoxybenzyl)-2,2-diphenylacetamide”, is being studied . Despite several reports highlighting cases of acute intoxication, with brain and liver toxicity, their toxicity profile is still poorly understood .

Study of Psychoactive Substances

Substituted phenethylamines including 2C (2,5-dimethoxyphenethylamines) and NBOMe (N-(2-methoxybenzyl)phenethylamines) drugs are potent psychoactive substances . “N-(2-methoxybenzyl)-2,2-diphenylacetamide” is one such NBOMe drug .

Neurochemical Effects

4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe) is a hallucinogen exhibiting high binding affinity for 5-HT 2A/C serotonin receptors . It is used to study the neurochemical effects of such substances .

Dopamine, Serotonin, Acetylcholine, and Glutamate Release

25B-NBOMe is used to investigate its effect on dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release in the rat frontal cortex, striatum, and nucleus accumbens .

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-2,2-diphenylacetamide, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

25I-NBOMe acts as an agonist at the 5-HT 2A and 5-HT 2C receptors due to its high in vitro binding affinity for these receptors . This means it binds to these receptors and activates them, leading to increased serotonin signaling.

Biochemical Pathways

Upon activation of the 5-HT 2A/2C receptors, 25I-NBOMe affects the release of several neurotransmitters. Studies have shown changes in the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception.

Pharmacokinetics

It is known that the compound penetrates animal brain tissue in a relatively slow manner . Peak drug concentrations were detected 30 and 60 min after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 h after administration .

Result of Action

The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to a variety of effects. Repeated administration of 25I-NBOMe decreased the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex as well as weakened the hallucinogenic activity in comparison to acute dose . Behavioral tests showed a motor activity reduction and memory deficiency in comparison to a single dose and induction of anxiety after the drug’s chronic and acute administration .

Action Environment

The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity correlates with its cytotoxicity . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and lipid content in the body.

Safety and Hazards

NBOMe drugs have been associated with severe intoxications and even deaths . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Despite frequent recreational use, knowledge about the NBOMe drugs action and toxic and fatal consequences is still very limited . Thus, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate NBOMe drugs’ potential harmful effects .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-25-20-15-9-8-14-19(20)16-23-22(24)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNAUHWJLODSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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